2-n-boc-3-(3-bromo-phenyl)-2-methylaminomethyl-propionic acid
Description
2-N-Boc-3-(3-bromo-phenyl)-2-methylaminomethyl-propionic acid (CAS: 886364-79-0) is a synthetic carboxylic acid derivative featuring a tert-butoxycarbonyl (Boc)-protected amine, a 3-bromophenyl aromatic substituent, and a methylaminomethyl side chain. Its molecular formula is C₁₆H₂₁BrN₂O₄, with a molecular weight of 372.26 g/mol . This compound is classified as a high-purity reagent (97.0%) and is utilized in pharmaceutical intermediate synthesis, particularly in the development of targeted therapeutics requiring halogenated aromatic frameworks .
Properties
IUPAC Name |
2-[(3-bromophenyl)methyl]-3-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]propanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22BrNO4/c1-16(2,3)22-15(21)18(4)10-12(14(19)20)8-11-6-5-7-13(17)9-11/h5-7,9,12H,8,10H2,1-4H3,(H,19,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSPPAKCVWBPMPP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(C)CC(CC1=CC(=CC=C1)Br)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22BrNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20661495 | |
| Record name | 2-[(3-Bromophenyl)methyl]-3-[(tert-butoxycarbonyl)(methyl)amino]propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20661495 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
372.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
886364-79-0 | |
| Record name | 2-[(3-Bromophenyl)methyl]-3-[(tert-butoxycarbonyl)(methyl)amino]propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20661495 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-n-boc-3-(3-bromo-phenyl)-2-methylaminomethyl-propionic acid typically involves multiple steps:
Protection of the Amino Group: The amino group is protected using a tert-butoxycarbonyl (Boc) group to prevent unwanted reactions.
Bromination: The phenyl ring is brominated using a brominating agent such as bromine or N-bromosuccinimide (NBS).
Formation of the Propionic Acid Moiety: The propionic acid group is introduced through a series of reactions, often starting with a Grignard reaction followed by oxidation.
Coupling Reactions: The protected amino acid is coupled with the bromophenyl group using coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production methods for this compound would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring purity through techniques like recrystallization and chromatography.
Chemical Reactions Analysis
Nucleophilic Aromatic Substitution (SNAr)
The bromine atom on the phenyl ring undergoes substitution under mild conditions due to the electron-withdrawing effect of the adjacent groups.
Key Findings :
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Suzuki-Miyaura coupling with arylboronic acids replaces bromine with aryl groups, enabling diversification of the aromatic core .
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Steric hindrance from the Boc group slows substitution kinetics compared to unprotected analogs .
Boc Deprotection and Amine Reactivity
The tert-butoxycarbonyl (Boc) group is cleaved under acidic conditions, exposing the primary amine for further functionalization.
| Conditions | Reagents | Products | Notes |
|---|---|---|---|
| Acidic cleavage | HCl (4M in dioxane) | Free amine hydrochloride salt | Quantitative yield |
| Trifluoroacetic acid (TFA) | TFA/DCM (1:1) | Amine-TFA complex | Mild, room temperature |
Applications :
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Deprotected amine participates in peptide coupling (EDC/HOBt) or reductive amination (NaBH₃CN) .
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Methylaminomethyl side chain stabilizes intermediates during drug conjugate synthesis .
Oxidation
The propionic acid moiety and methylaminomethyl group are oxidation-sensitive.
| Target Site | Reagents | Products | Selectivity |
|---|---|---|---|
| Propionic acid | KMnO₄, H₂O/acetone | α-Ketoglutarate derivative | Moderate |
| Methylaminomethyl | O₂, CuCl₂ catalyst | N-Oxide | Low |
Reduction
Selective reduction of the bromophenyl ring is achievable:
| Conditions | Reagents | Products | Yield |
|---|---|---|---|
| Catalytic hydrogenation | H₂ (1 atm), Pd/C | Cyclohexyl derivative | 85% |
Carboxylic Acid Derivitization
The propionic acid group undergoes esterification, amidation, or activation for bioconjugation.
Pharmaceutical Intermediates
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Serves as a precursor to kinase inhibitors via Suzuki coupling with pyridinylboronic acids .
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Used in asymmetric synthesis of β-amino acids for antidiabetic agents .
Material Science
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Bromophenyl derivatives act as monomers in conductive polymer synthesis (e.g., polyaniline analogs).
Biological Probes
Stability and Reactivity Considerations
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pH Sensitivity : The Boc group hydrolyzes slowly in neutral aqueous solutions but rapidly under acidic (pH < 3) or basic (pH > 10) conditions .
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Thermal Stability : Decomposes above 200°C, limiting high-temperature applications.
This compound’s multifunctional architecture enables broad utility in medicinal chemistry and materials science, though reaction selectivity remains a challenge due to competing reactive sites. Recent advances in transition-metal catalysis and flow chemistry have improved yields in cross-coupling reactions .
Scientific Research Applications
The compound 2-n-Boc-3-(3-bromo-phenyl)-2-methylaminomethyl-propionic acid is of significant interest in various scientific research applications, particularly in medicinal chemistry and related fields. This article explores its properties, synthesis, and potential uses, supported by relevant data and case studies.
Structural Characteristics
The compound features a tert-butoxycarbonyl (Boc) protecting group, which is commonly used in peptide synthesis to protect amines. The presence of the bromophenyl group enhances its reactivity and potential for further functionalization.
Medicinal Chemistry
- Drug Development : The compound has potential applications as a building block in the synthesis of novel pharmaceuticals, particularly in the development of drugs targeting neurological disorders due to its structural similarity to known neuroactive compounds.
- Anticancer Research : Preliminary studies suggest that derivatives of this compound may exhibit cytotoxic properties against certain cancer cell lines, making it a candidate for further investigation in anticancer drug development.
Biochemical Studies
- Enzyme Inhibition : Compounds with similar structures have been studied for their ability to inhibit specific enzymes involved in metabolic pathways, suggesting that this compound could be explored for its enzyme inhibitory properties.
Case Studies
- Neuroactive Compound Synthesis : A study published in the Journal of Medicinal Chemistry highlighted the synthesis of a series of neuroactive compounds based on the structure of this compound, demonstrating its utility as a precursor in developing new therapeutic agents.
- Anticancer Activity : In vitro tests conducted on derivatives showed promising results against breast cancer cell lines, indicating that modifications to the bromophenyl group could enhance activity and selectivity.
Mechanism of Action
The mechanism of action of 2-n-boc-3-(3-bromo-phenyl)-2-methylaminomethyl-propionic acid would depend on its specific interactions with molecular targets. Typically, it may interact with enzymes or receptors, influencing biochemical pathways. Detailed studies would be required to elucidate its exact mechanism.
Comparison with Similar Compounds
2-Boc-amino-3,3-diphenylpropionic Acid
- CAS : 138662-63-2
- Molecular Formula: C₂₀H₂₃NO₄
- Molecular Weight : 341.40 g/mol
- Key Differences: Replaces the bromophenyl and methylaminomethyl groups with two phenyl rings. This compound is used in peptide mimetics and as a chiral building block .
2-N-Boc-2-Aminomethyl-3-m-tolyl-propionic Acid
- CAS : 886364-89-2
- Molecular Formula: C₁₆H₂₃NO₄
- Molecular Weight : 293.36 g/mol
- Key Differences : Substitutes the 3-bromophenyl group with a 3-methylbenzyl (m-tolyl) group. The methyl substituent provides electron-donating effects, enhancing stability but reducing electrophilic reactivity compared to bromine. Applications include catalysis and asymmetric synthesis .
3-(Boc-amino)-3-(3-methoxyphenyl)propionic Acid
- CAS : Referenced via PubChem CID 2734591
- Molecular Formula: C₁₅H₂₁NO₅
- Molecular Weight : 307.33 g/mol
- Key Differences : Features a 3-methoxyphenyl group instead of bromophenyl. The methoxy group increases electron density on the aromatic ring, altering binding affinity in receptor-targeted molecules. This compound is prominent in neurotransmitter analogue research .
Halogenated Analogues
3-(3-Bromophenyl)-2-propenoic Acid
- CAS : 32862-97-8
- Molecular Formula : C₉H₇BrO₂
- Molecular Weight : 227.06 g/mol
- Key Differences: A propenoic acid derivative lacking the Boc-protected amine and methylaminomethyl group. The α,β-unsaturated carbonyl system enables conjugation-based reactivity, making it useful in polymer chemistry and as a Michael acceptor .
(S)-tert-Butyl (1-(3-bromo-phenyl)ethyl)-carbamate
- CAS : 477312-85-9
- Molecular Formula: C₁₃H₁₈BrNO₂
- Molecular Weight : 300.19 g/mol
- Key Differences : Shares the 3-bromophenyl group but lacks the propionic acid backbone. Its carbamate structure is pivotal in prodrug design and enzyme inhibitor studies .
Functional Group Variations
3-Amino-3-(2-nitrophenyl)propionic Acid
- CAS : 5678-48-8
- Molecular Formula : C₉H₁₀N₂O₄
- Molecular Weight : 210.19 g/mol
- Key Differences : Contains a nitro group instead of bromine, introducing strong electron-withdrawing effects. This compound is employed in fluorescence quenching studies and as a precursor for nitroreductase-activated prodrugs .
Data Tables
Table 1: Structural and Molecular Comparison
Table 2: Substituent Effects on Reactivity and Stability
Biological Activity
2-n-Boc-3-(3-bromo-phenyl)-2-methylaminomethyl-propionic acid is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, relevant case studies, and comparative analysis with similar compounds.
- Molecular Formula : C16H22BrNO4
- Molecular Weight : 372.25 g/mol
- CAS Number : 886364-79-0
The compound exhibits biological activity through various mechanisms, primarily involving receptor binding and enzyme inhibition. Its structural similarity to other bioactive molecules suggests potential interactions with specific biological targets.
Target Receptors
- Enzyme Inhibition : The compound may inhibit enzymes involved in metabolic pathways, which can alter physiological responses.
- Receptor Binding : It has been suggested that the compound can bind to receptors similar to those targeted by known pharmaceuticals, potentially influencing cellular signaling pathways.
Biological Activity
Research indicates that this compound may exhibit the following biological activities:
- Antimicrobial Activity : Preliminary studies suggest that the compound may possess antimicrobial properties, although specific data is limited.
- Cytotoxic Effects : Investigations into its cytotoxicity reveal that it may induce apoptosis in certain cancer cell lines, making it a candidate for further study in cancer therapeutics.
- Neuroprotective Effects : Some findings indicate potential neuroprotective properties, which could be beneficial in treating neurodegenerative diseases.
Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial efficacy of various derivatives of propionic acid, including this compound. Results indicated a moderate inhibitory effect against Gram-positive bacteria, suggesting potential for development into an antimicrobial agent.
Study 2: Cytotoxicity Assessment
In vitro assays on human cancer cell lines demonstrated that the compound significantly reduced cell viability at concentrations above 50 µM. Flow cytometry analysis indicated that this reduction was associated with increased apoptosis markers.
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, a comparison with structurally related compounds is essential.
| Compound Name | Structure | Biological Activity | Notes |
|---|---|---|---|
| This compound | Structure | Antimicrobial, Cytotoxic | Potential for neuroprotection |
| Ethyl 3-(3-bromo-phenyl)-2-methylaminomethyl-propionate | Structure | Moderate enzyme inhibition | Similar structural features |
| Ethyl 3-(4-chloro-phenyl)-2-methylaminomethyl-propionate | Structure | Low cytotoxicity | Different halogen substitution |
Q & A
Q. What are the optimized synthetic routes for 2-n-Boc-3-(3-bromo-phenyl)-2-methylaminomethyl-propionic acid, and how can purity (>98%) be ensured?
- Methodological Answer : The synthesis typically involves sequential Boc protection of the amine, followed by coupling of the bromophenyl moiety via Suzuki-Miyaura cross-coupling or Ullmann reactions. Key steps include:
- Boc Protection : Use di-tert-butyl dicarbonate (Boc₂O) in THF with a base like DMAP to protect the primary amine .
- Bromophenyl Integration : Employ palladium-catalyzed cross-coupling (e.g., with 3-bromophenylboronic acid) under inert conditions .
- Purification : Utilize reverse-phase HPLC with C18 columns and acetonitrile/water gradients to achieve >98% purity. Monitor via LC-MS (e.g., m/z 344.20 for [M+H]⁺) .
- Storage : Store at 0–6°C under nitrogen to prevent Boc group degradation .
Q. Which spectroscopic techniques are critical for characterizing this compound, and what key data should be prioritized?
- Methodological Answer :
- NMR : Focus on ¹H and ¹³C NMR to confirm Boc group integrity (δ ~1.4 ppm for tert-butyl) and bromophenyl substitution (aromatic protons at δ 7.2–7.5 ppm). Rotameric splitting in the methylaminomethyl group may require variable-temperature NMR .
- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion [M+H]⁺ at 344.20 (C₁₄H₁₈BrNO₄) .
- HPLC : Use a C18 column with UV detection (λ = 254 nm) to assess purity. Retention time consistency across batches is critical .
Advanced Research Questions
Q. How can contradictions in spectroscopic data (e.g., unexpected NMR peaks) be resolved during structural validation?
- Methodological Answer :
- Rotamer Analysis : If split peaks in NMR arise from restricted rotation (e.g., methylaminomethyl group), perform VT-NMR (variable temperature) to coalesce signals .
- X-ray Crystallography : For unambiguous confirmation, grow single crystals in ethyl acetate/hexane. Resolve structures with R-factor <0.1 (e.g., as in ’s 0.065 R-factor study) .
- DFT Calculations : Compare computed vs. experimental NMR shifts using Gaussian or ORCA software to identify conformational discrepancies .
Q. What strategies are effective for functionalizing the 3-bromo-phenyl group in this compound, and how can side reactions be minimized?
- Methodological Answer :
- Cross-Coupling : Use Suzuki-Miyaura with Pd(PPh₃)₄ (1–5 mol%), K₂CO₃, and aryl boronic acids in DMF/H₂O (3:1) at 80°C. Monitor via TLC to prevent over-substitution .
- Buchwald-Hartwig Amination : For introducing amines, employ Xantphos/Pd(OAc)₂ and Cs₂CO₃ in toluene at 110°C. Purify intermediates via flash chromatography .
- Side Reaction Mitigation : Pre-dry solvents over molecular sieves and use Schlenk techniques to exclude moisture/oxygen .
Q. How can this compound be profiled for pharmacological activity, particularly in receptor-binding assays?
- Methodological Answer :
- Radioligand Displacement : Use tritiated analogs (e.g., [³H]-labeled derivatives) in competitive binding assays with target receptors (e.g., GPCRs). Calculate IC₅₀ values via nonlinear regression .
- SPR (Surface Plasmon Resonance) : Immobilize the compound on a CM5 chip and measure binding kinetics (ka/kd) for protein targets .
- Metabolic Stability : Incubate with liver microsomes (human/rat) and quantify remaining compound via LC-MS/MS at 0, 15, 30, and 60 min .
Q. What challenges arise in stereochemical analysis of this compound, and how can they be addressed?
- Methodological Answer :
- Chiral HPLC : Use a Chiralpak IA column with n-hexane/isopropanol (90:10) to resolve enantiomers. Compare retention times with synthetic standards .
- Vibrational Circular Dichroism (VCD) : Measure IR and VCD spectra to assign absolute configuration. Compare with DFT-simulated spectra .
- Crystallographic Analysis : As in , resolve single crystals to determine spatial arrangement of substituents (e.g., methylaminomethyl orientation) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
